molecular formula C10H22N2O2 B1271900 1-(2,2-Diethoxyethyl)piperazine CAS No. 82516-06-1

1-(2,2-Diethoxyethyl)piperazine

Cat. No.: B1271900
CAS No.: 82516-06-1
M. Wt: 202.29 g/mol
InChI Key: VHGGJFCLQZMVGS-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)piperazine is an organic compound with the molecular formula C₁₀H₂₂N₂O₂. It is a derivative of piperazine, characterized by the presence of a diethoxyethyl group attached to the nitrogen atom of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)piperazine typically involves the reaction of piperazine with 2,2-diethoxyethanol under acidic or basic conditions. One common method includes the use of piperazine and 2,2-diethoxyethanol in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction .

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The crude product is often purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Diethoxyethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine
  • 1-(2-Methoxyethyl)piperazine
  • 1-(2-Ethoxyethyl)piperazine

Comparison: 1-(2,2-Diethoxyethyl)piperazine is unique due to the presence of two ethoxy groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-3-13-10(14-4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGGJFCLQZMVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCNCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372034
Record name 1-(2,2-diethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82516-06-1
Record name 1-(2,2-diethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82516-06-1
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